3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure It is characterized by the presence of bromine atoms, a benzoyl group, and a carbamothioylamino group
Preparation Methods
The synthesis of 3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves multiple stepsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid include:
3,5-Dibromo-2-hydroxybenzoic acid: Differing by the presence of a hydroxy group instead of the carbamothioylamino group.
3,5-Dibromobenzoic acid: Lacking the benzoyl and carbamothioylamino groups. These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C19H18Br2N2O4S |
---|---|
Molecular Weight |
530.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Br2N2O4S/c1-10(2)9-27-13-5-3-4-11(6-13)17(24)23-19(28)22-16-14(18(25)26)7-12(20)8-15(16)21/h3-8,10H,9H2,1-2H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
YDHHFXONKLMSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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